molecular formula C10H13NO2 B1270757 3-Amino-3-(4-methylphenyl)propanoic acid CAS No. 68208-18-4

3-Amino-3-(4-methylphenyl)propanoic acid

Cat. No. B1270757
CAS RN: 68208-18-4
M. Wt: 179.22 g/mol
InChI Key: XPDAKEOBPKFUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(4-methylphenyl)propanoic acid, also known as DL-BETA-(P-METHYLPHENYL)ALANINE, is a chemical compound with the molecular formula C10H13NO2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 3-Amino-3-(4-methylphenyl)propanoic acid can be represented by the SMILES string Cc1ccc(cc1)C(N)CC(O)=O . This indicates that the molecule consists of a benzene ring (c1ccc(cc1)) with a methyl group © attached, linked to a propanoic acid group (C(N)CC(O)=O) via an amino group (N).


Physical And Chemical Properties Analysis

3-Amino-3-(4-methylphenyl)propanoic acid is a solid substance . It has a molecular weight of 179.22 . The melting point is 219 °C (dec.) (lit.) .

Scientific Research Applications

Pharmaceutical Development

3-Amino-3-(4-methylphenyl)propanoic acid: is a valuable building block in pharmaceutical research. It’s used in the synthesis of various pharmacologically active molecules. For example, derivatives of this compound have been explored for their potential as anticancer agents . Its structure is similar to that of amino acids, which are fundamental components of peptides and proteins, making it a candidate for peptide mimicry in drug design.

properties

IUPAC Name

3-amino-3-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDAKEOBPKFUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369971
Record name 3-Amino-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(4-methylphenyl)propanoic acid

CAS RN

68208-18-4
Record name 3-Amino-3-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 10 ml of p-tolualdehyde, were added 180 ml of ethanol, 9.8 g of malonic acid, and 15.8 g of ammonium acetate. The mixture was refluxed for 5 hours. After cooling, the insolubles were removed by filtration. After addition of 100 ml of water, the filtrate was adjusted to pH 7.0 with 1N hydrochloric acid, and the precipitated crystals were collected by filtration to yield 5.4 g of β-amino-β-(4-methylphenyl)propionic acid; m.p. 228°-229° C.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Amino-3-(4-methylphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-Amino-3-(4-methylphenyl)propanoic acid
Reactant of Route 3
3-Amino-3-(4-methylphenyl)propanoic acid
Reactant of Route 4
3-Amino-3-(4-methylphenyl)propanoic acid
Reactant of Route 5
3-Amino-3-(4-methylphenyl)propanoic acid
Reactant of Route 6
3-Amino-3-(4-methylphenyl)propanoic acid

Citations

For This Compound
4
Citations
R Berkecz, A Sztojkov-Ivanov, I Ilisz, E Forró… - … of Chromatography A, 2006 - Elsevier
Direct reversed-phase high-performance liquid chromatographic methods were developed for the separation of enantiomers of 14 unnatural β-amino acids, including several β-3-homo-…
Number of citations: 67 www.sciencedirect.com
A Sztojkov-Ivanov, L Lazar, F Fülöp, DW Armstrong… - Chromatographia, 2006 - Springer
Direct reversed-phase high-performance liquid chromatographic methods were developed for the separation of enantiomers of eighteen unnatural β-amino acids, including several β-3-…
Number of citations: 38 link.springer.com
R Berkecz, ARM Hyyryläinen, F Fülöp… - Journal of mass …, 2010 - Wiley Online Library
Chiral discrimination of seven enantiomeric pairs of β‐3‐homo‐amino acids was studied by using the kinetic method and trimeric metal‐bound complexes, with natural and unnatural α‐…
N Naveed Riaz - 2013
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.